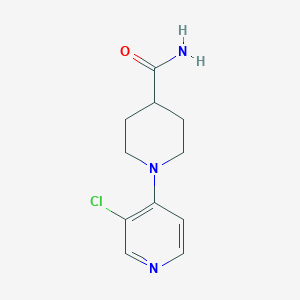

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide

Descripción general

Descripción

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is an organic compound that features a piperidine ring substituted with a chloropyridine moiety and a carboxamide group

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .

Mode of Action

This compound, also known as Piperidine-4-Carboxamides, interacts with DNA gyrase, inhibiting the enzyme’s activity . This interaction results in the prevention of DNA replication, leading to the death of the bacterial cell .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the cessation of bacterial growth and replication .

Pharmacokinetics

After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The inhibition of DNA gyrase by this compound leads to the prevention of DNA replication, resulting in the death of the bacterial cell . This makes the compound a potential candidate for the treatment of diseases caused by bacteria, such as Mycobacterium abscessus .

Análisis Bioquímico

Biochemical Properties

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide has been found to interact with several enzymes and proteins. For instance, it has been identified as a potent inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . The compound exerts its effects through ATP-competitive inhibition, demonstrating nanomolar potency and significant selectivity for PKB over the closely related kinase PKA .

Cellular Effects

The effects of this compound on cells are largely tied to its inhibition of PKB. By inhibiting PKB, this compound can modulate cell signaling pathways, influence gene expression, and alter cellular metabolism . For example, it has been shown to strongly inhibit the growth of human tumor xenografts in nude mice .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression. As an ATP-competitive inhibitor, it binds to the ATP-binding site of PKB, preventing the binding of ATP and thus inhibiting the kinase’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that compounds containing 4-amino-4-benzylpiperidines, a group to which this compound belongs, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Given its role as a PKB inhibitor, it is likely involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its role as a PKB inhibitor, it is likely to be found in the cytoplasm where PKB is located .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.

Chloropyridine Introduction: The chloropyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with a piperidine precursor.

Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the piperidine derivative with an appropriate amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the carboxamide group.

Substitution: Various substituted derivatives of the chloropyridine moiety.

Aplicaciones Científicas De Investigación

1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as an antimicrobial or antiviral agent.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Comparación Con Compuestos Similares

Similar Compounds

Pyridine Derivatives: Compounds like 3-chloropyridine and 4-chloropyridine share structural similarities with 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide.

Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-(4-chloropyridin-3-yl)piperidine-4-carboxamide are structurally related.

Uniqueness

This compound is unique due to the specific positioning of the chloropyridine moiety and the carboxamide group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Propiedades

IUPAC Name |

1-(3-chloropyridin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-9-7-14-4-1-10(9)15-5-2-8(3-6-15)11(13)16/h1,4,7-8H,2-3,5-6H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPBWGKTSZOHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740302.png)

![3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline](/img/structure/B2740305.png)

![1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2740308.png)

![N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B2740309.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2740313.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2740322.png)